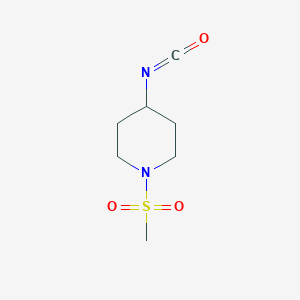
4-Isocyanato-1-methanesulfonylpiperidine
描述
4-Isocyanato-1-methanesulfonylpiperidine is a chemical compound with the molecular formula C7H12N2O3S and a molecular weight of 204.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of an isocyanate group and a methanesulfonyl group attached to a piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-1-methanesulfonylpiperidine typically involves the reaction of 1-methanesulfonylpiperidine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme can be represented as follows:
Starting Material: 1-Methanesulfonylpiperidine
Reagent: Phosgene or a phosgene equivalent
Reaction Conditions: Controlled temperature and pressure, typically in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes the use of larger reactors, precise control of reaction parameters, and implementation of safety measures to handle toxic reagents like phosgene. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
4-Isocyanato-1-methanesulfonylpiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Aprotic solvents like dichloromethane or acetonitrile
Conditions: Mild to moderate temperatures, typically under an inert atmosphere to prevent moisture from affecting the reaction.
Major Products
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Amines: Formed by hydrolysis of the isocyanate group
科学研究应用
4-Isocyanato-1-methanesulfonylpiperidine is used in various scientific research applications, including:
Proteomics: As a reagent for modifying proteins and peptides to study their structure and function.
Medicinal Chemistry: In the synthesis of bioactive molecules and drug candidates.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Chemical Biology: For the development of chemical probes to study biological processes.
作用机制
The mechanism of action of 4-Isocyanato-1-methanesulfonylpiperidine involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules, leading to the formation of stable adducts. These interactions can be used to modify the activity, stability, or localization of the target molecules. The methanesulfonyl group can also participate in reactions, providing additional sites for chemical modification.
相似化合物的比较
Similar Compounds
- 4-Isocyanato-1-methylpiperidine
- **4-Isocyanato-1-ethylsulfonylpiper
属性
IUPAC Name |
4-isocyanato-1-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRFZFNTDSRPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


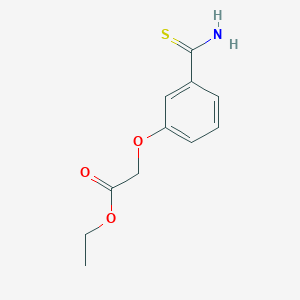
![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)
![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)


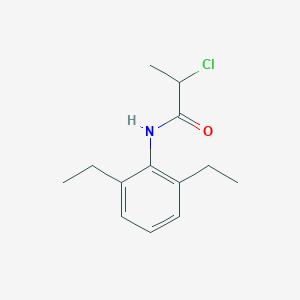
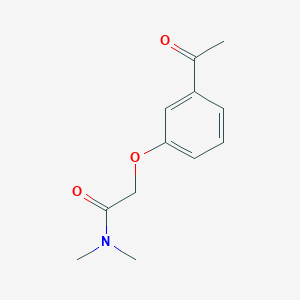

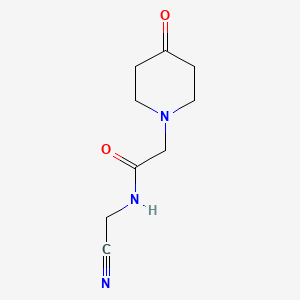
![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)
![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)
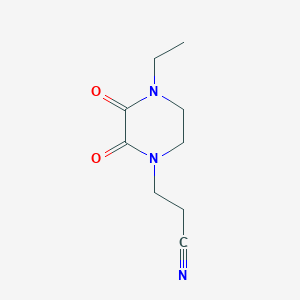
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)

